![molecular formula C16H14O2 B1527556 {4-[(3-フェニルプロプ-2-イン-1-イル)オキシ]フェニル}メタノール CAS No. 1458051-40-5](/img/structure/B1527556.png)
{4-[(3-フェニルプロプ-2-イン-1-イル)オキシ]フェニル}メタノール
説明
{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality {4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分子内環化
この化合物は、分子内環化においてアンモニウムブロミドに関与し、これは複雑な有機構造の合成において重要なステップです。 臭素やメチル基などの置換基の存在は、このプロセスを阻害し、異なる経路と生成物をもたらす可能性があります .
プロパルギルアミンの合成
これは、金触媒によるプロパルギルアミンのワンポット合成の出発物質として役立ちます。 これらの化合物は医薬品において価値があり、この方法は高い収率と短い反応時間を可能にし、グリーンケミストリーの実践に貢献します .
有機合成
この化合物は、有機合成において、特に第一級アルコールのアルデヒドへの酸化に関与する反応において役割を果たします。 これは、さらなる化学変換のための中間体を生成するための基本的な反応です .
多成分反応
これは、多成分反応(MCR)で使用されます。これは、潜在的な生物活性を持つ有機化合物の大きなライブラリーを作成するための効率的で環境に優しいプロセスです .
触媒
この化合物は、特に金触媒を含む反応において、均一系触媒の基質として作用することができます。 これは、さまざまな化学変換を促進する際の汎用性を示しています .
医薬品研究
医薬品研究では、この化合物の誘導体は、オピオイド様効果の可能性を探求できます。類似の構造は、動物研究でそのような活性を示しています .
特性
IUPAC Name |
[4-(3-phenylprop-2-ynoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFGNKMKNRATAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



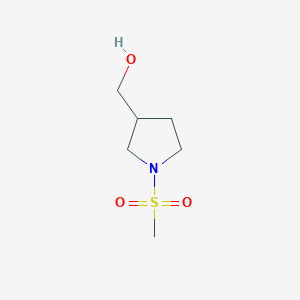
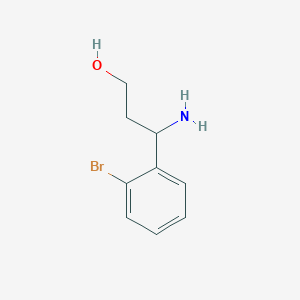
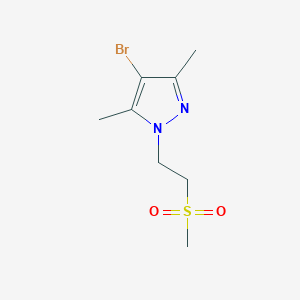
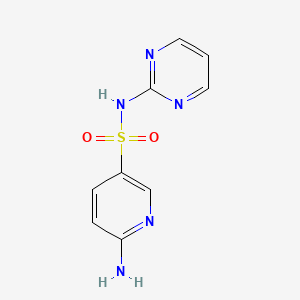
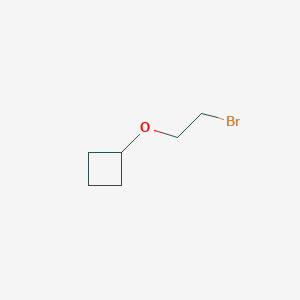
![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
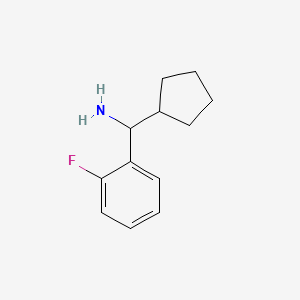
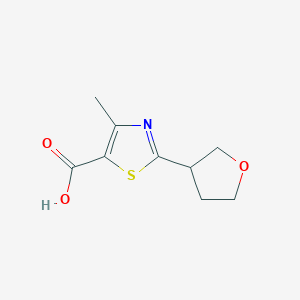


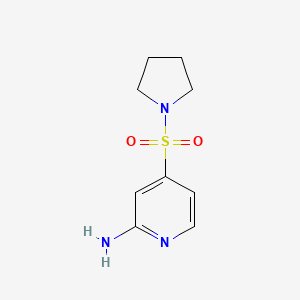
methylamine](/img/structure/B1527494.png)
